3-o-hexadecyl-sn-glycerol
Overview
Description
®-3-(Hexadecyloxy)propane-1,2-diol is a chiral compound with a long alkyl chain and a glycerol backbone. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Hexadecyloxy)propane-1,2-diol typically involves the etherification of 1,2-propanediol with hexadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Hexadecyloxy)propane-1,2-diol can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(Hexadecyloxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products
Oxidation: Hexadecanoic acid and 3-(Hexadecyloxy)propane-1,2-dione.
Reduction: Hexadecane and propane-1,2-diol.
Substitution: 3-(Hexadecyloxy)propane-1,2-dichloride.
Scientific Research Applications
®-3-(Hexadecyloxy)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane dynamics and lipid-protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Utilized in the production of cosmetics and personal care products as a moisturizing and conditioning agent.
Mechanism of Action
The mechanism of action of ®-3-(Hexadecyloxy)propane-1,2-diol is largely dependent on its amphiphilic structure. The long alkyl chain interacts with hydrophobic environments, while the glycerol backbone interacts with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: A simpler diol with similar hydroxyl functionality but lacking the long alkyl chain.
Hexadecanol: A long-chain alcohol with similar hydrophobic properties but lacking the glycerol backbone.
Glycerol: A triol with similar hydroxyl functionality but lacking the long alkyl chain.
Uniqueness
®-3-(Hexadecyloxy)propane-1,2-diol is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic glycerol backbone. This structure imparts both amphiphilic properties and chiral centers, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2R)-3-hexadecoxypropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQBDFWEXAXPB-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286642 | |
Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10550-58-0 | |
Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10550-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-(hexadecyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of (R)-3-(Hexadecyloxy)propane-1,2-diol in the production of complex ether glycerolipids?
A1: (R)-3-(Hexadecyloxy)propane-1,2-diol serves as a precursor molecule for the biosynthesis of complex ether glycerolipids in various organisms, including plants. The research by [] demonstrates that cell suspension cultures of rape (Brassica napus) can utilize exogenously supplied (R)-3-(Hexadecyloxy)propane-1,2-diol to produce more complex ether glycerolipids. This finding suggests that (R)-3-(Hexadecyloxy)propane-1,2-diol plays a crucial role in the ether lipid biosynthetic pathway within these plant cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.